molecular formula C11H16O3 B1278855 (R)-4-Benzyloxy-1,3-butanediol CAS No. 81096-93-7

(R)-4-Benzyloxy-1,3-butanediol

Cat. No. B1278855
CAS RN: 81096-93-7
M. Wt: 196.24 g/mol
InChI Key: ZVVBUAFZGGHYAO-LLVKDONJSA-N
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Description

(R)-4-Benzyloxy-1,3-butanediol is a compound of interest in various chemical syntheses and applications. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is crucial in the pharmaceutical industry and in the synthesis of optically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative, which is structurally related to (R)-4-benzyloxy-1,3-butanediol, was achieved using an iodolactamization as a key step . This method provided an efficient route to produce an essential intermediate for CCR2 antagonists. Another study reported the use of a chiral auxiliary derived from a similar butanediol compound for the cyclopropanation of alkenylboronic esters, demonstrating the versatility of butanediol derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-4-benzyloxy-1,3-butanediol has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. A study identified the structure of a benzyloxy-substituted butanetriol by employing various NMR techniques, which provided complete assignment of the hydrogen and carbon spectral data . This type of analysis is critical for confirming the molecular structure of chiral compounds.

Chemical Reactions Analysis

Butanediol derivatives participate in a range of chemical reactions. For example, a study described the unusual methanesulfonylation reaction of a tetrasubstituted butanediol, which led to the formation of cyclic sulfites . This highlights the reactivity of such compounds under different conditions and their potential to form unexpected products.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanediol derivatives are important for their application in various industries. A study on the autotrophic production of (R)-1,3-butanediol, a compound closely related to (R)-4-benzyloxy-1,3-butanediol, emphasized its significance in the synthesis of polymers and chemical intermediates . Additionally, the conversion of 2,3-butanediol to dioxolanes with potential as gasoline additives showcases the energy-related applications of butanediol derivatives .

Scientific Research Applications

1. Biotechnological Production

(R)-1,3-butanediol is a key intermediate in synthesizing various industrial compounds, including pharmaceuticals. Its production using biotechnological methods has gained significant attention. Engineered strains of Escherichia coli and Cupriavidus necator have been developed to produce (R)-1,3-butanediol from renewable resources like glucose and CO2, showcasing a shift towards more sustainable production methods (Gascoyne et al., 2021); (Kataoka et al., 2013).

2. Asymmetric Synthesis and Stereoselectivity

(R)-1,3-butanediol serves as a vital chiral building block in the asymmetric synthesis of various chemicals. Its enantiomeric purity is crucial in the production of high-value pharmaceuticals. Studies have demonstrated the use of lipase-mediated resolution and microbial reduction to achieve high enantiomeric excess, highlighting its importance in stereochemistry (Izquierdo et al., 2001).

3. Investigation of Molecular Structures

The study of (R)-1,3-butanediol in solutions like carbon tetrachloride (CCl4) using methods like infrared spectroscopy and density functional theory provides insights into molecular association and self-assembly. These findings are important for understanding the behavior of such molecules in different environments (Ni et al., 2008).

4. Renewable Chemicals and Biofuels

(R)-1,3-butanediol is a potential candidate for producing renewable chemicals and biofuels. Its conversion into valuable polymers and compounds such as 2,3-butanediol and 1,4-butanediol through engineered microbial pathways opens up avenues for sustainable chemical production (Yim et al., 2011).

5. Induction of Plant Systemic Defense

Certain stereoisomers of 2,3-butanediol, related to (R)-1,3-butanediol, have been shown to elicit systemic defense responses in plants against viruses. This application in agricultural biotechnology underscores the broader utility of these compounds beyond traditional chemical industries (Kong et al., 2018).

Safety and Hazards

“®-4-Benzyloxy-1,3-butanediol” should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(3R)-4-phenylmethoxybutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBUAFZGGHYAO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453424
Record name (R)-4-Benzyloxy-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyloxy-1,3-butanediol

CAS RN

81096-93-7
Record name (R)-4-Benzyloxy-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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